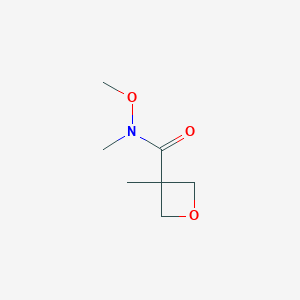

N-methoxy-N,3-dimethyloxetane-3-carboxamide

Description

Properties

IUPAC Name |

N-methoxy-N,3-dimethyloxetane-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-7(4-11-5-7)6(9)8(2)10-3/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIVUBGFVUYVVPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)C(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Intramolecular Cyclization via Williamson Etherification

- Starting from 1,3-diols or haloalcohol intermediates, selective tosylation or halogenation of the primary alcohol followed by treatment with a strong base (e.g., sodium hydride or potassium tert-butoxide) in aprotic solvents (THF, DMSO) induces intramolecular nucleophilic substitution to form the oxetane ring.

- For example, acetoxybromides derived from aldol precursors undergo stereoselective reduction and subsequent cyclization with sodium hydride to yield oxetanes with retention of stereochemistry through double inversion steps.

- Yields for such cyclizations typically range from 70% to over 90%, depending on substrate substitution and reaction conditions.

Epoxide Ring Opening and Ring Closure

- Epoxides bearing suitable substituents can be converted to oxetanes by nucleophilic ring opening followed by intramolecular cyclization.

- Treatment of α-hydroxy epoxides with bases or nucleophiles leads to halohydrin intermediates, which cyclize under basic conditions to oxetanes.

- This method allows functionalization at the 2- and 3-positions of the oxetane ring and can be stereoselective, preserving enantiomeric purity when starting from chiral epoxides.

Ring Contraction from Sugar Derivatives

- Sugar lactones and triflate intermediates derived from pentofuranoses undergo base-induced ring contraction to form oxetane carboxylates.

- This approach provides access to oxetanes with defined stereochemistry and allows further functionalization at the 3-position.

- For instance, treatment of sugar-derived triflates with potassium carbonate in methanol affords methyl oxetane-2-carboxylates in yields between 70% and 82%, with stereochemical outcomes influenced by the sugar stereochemistry and reaction conditions.

Representative Preparation Method (Based on Patent and Literature Data)

A typical synthetic sequence for N-methoxy-N,3-dimethyloxetane-3-carboxamide may involve:

| Step | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Synthesis of 3-methyloxetane-3-carboxylic acid or ester | Via intramolecular cyclization of appropriate haloalcohol or sugar-derived intermediates | 70–90 |

| 2 | Activation of carboxylic acid (e.g., acid chloride formation with SOCl2) | Preparation for amidation | Quantitative |

| 3 | Amidation with methoxyamine hydrochloride and base (e.g., triethylamine) | Formation of N-methoxycarboxamide | 75–85 |

This sequence is supported by the patent WO2019012063A1, which outlines the preparation of this compound via amidation of oxetane carboxylic acid derivatives.

Reaction Conditions and Optimization

- Solvents: Aprotic polar solvents such as tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), or dichloromethane are commonly used for cyclization and amidation steps.

- Bases: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are effective for intramolecular cyclization.

- Temperature: Moderate heating (50–130 °C) may be required during cyclization or amidation to achieve optimal yields.

- Purification: Chromatographic techniques or crystallization are used to isolate the pure oxetane carboxamide.

Research Findings and Analytical Data

- The oxetane ring in this compound is confirmed by NMR spectroscopy showing characteristic chemical shifts for the ring methylene and methyl groups.

- IR spectroscopy indicates the presence of the amide carbonyl and N–O bond.

- Mass spectrometry confirms the molecular weight of 159.18 g/mol consistent with the molecular formula C7H13NO3.

- Stability studies show that the oxetane ring remains intact under neutral to mildly basic conditions but may be susceptible to acid-catalyzed ring opening, necessitating careful control during synthesis and storage.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Type | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Intramolecular Williamson Etherification | 1,3-Diols or haloalcohols | NaH or KOtBu, THF/DMSO | Cyclization | 70–90 | Stereoselective, double inversion possible |

| Epoxide Ring Opening and Cyclization | α-Hydroxy epoxides | Base (NaH, KOtBu), nucleophiles | Ring closure | 65–85 | Preserves chirality, functionalizable |

| Sugar-Derived Ring Contraction | Sugar lactones/triflates | K2CO3, MeOH | Ring contraction | 70–82 | Stereochemistry dependent |

| Amidation of Oxetane Carboxylic Acid | Oxetane-3-carboxylic acid | SOCl2, methoxyamine, base | Amidation | 75–85 | Requires mild conditions to preserve ring |

Chemical Reactions Analysis

N-methoxy-N,3-dimethyloxetane-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Curing Agents in Coatings

One of the primary applications of N-methoxy-N,3-dimethyloxetane-3-carboxamide is as a curing agent in epoxy coatings. The compound exhibits excellent properties when used in formulations that require curing at low temperatures.

Key Features:

- Fast Cure Speed : Achieves tack-free coatings within 24 hours.

- Chemical Resistance : The resulting coatings demonstrate good chemical and corrosion resistance.

- Low Temperature Application : Effective curing at temperatures as low as 5°C.

Case Study:

A study outlined in patent WO2019138059A1 describes the use of this compound as a curing agent that enhances the performance of epoxy coatings in various industrial applications, making them suitable for environments with stringent durability requirements .

Pharmaceutical Applications

This compound is also being explored for its potential as a pharmaceutical intermediate . Its structure allows it to be utilized in the synthesis of biologically active compounds.

Key Applications:

- Drug Development : Serves as a precursor in synthesizing new therapeutic agents.

- Biological Assays : Used as a reference standard for assessing impurities in drug formulations.

Case Study:

Research indicates that this compound can be involved in synthesizing derivatives that exhibit anti-inflammatory properties, thus contributing to drug discovery efforts targeting conditions like juvenile rheumatoid arthritis and neurodegenerative diseases .

Polymer Chemistry

In polymer chemistry, this compound is utilized to produce novel polymers through cationic polymerization processes.

Key Features:

- Cyclic Ether Polymerization : Can undergo cationic polymerization to form high-performance materials.

- Enhanced Material Properties : Polymers derived from this compound exhibit improved mechanical properties and thermal stability.

Data Table: Polymer Properties

| Property | Value |

|---|---|

| Glass Transition Temp | Varies based on formulation |

| Tensile Strength | Enhanced compared to standard polymers |

| Thermal Stability | High |

Analytical Chemistry

The compound serves as a standard reference material in analytical chemistry for method validation and quality control.

Applications:

Mechanism of Action

The mechanism of action of N-methoxy-N,3-dimethyloxetane-3-carboxamide involves the inhibition of histone deacetylases. By inhibiting these enzymes, the compound prevents the removal of acetyl groups from histone proteins, leading to an open chromatin structure and increased gene expression. This mechanism is particularly important in cancer therapy, as it can reactivate tumor suppressor genes and inhibit cancer cell growth.

Comparison with Similar Compounds

Structural Analogues by Ring System

Oxetane Derivatives

- 3-Ethyl-3-hydroxymethyloxetane ():

- Molecular Formula : C₆H₁₂O₂.

- Key Features : Contains a hydroxyl and ethyl group on the oxetane ring.

- 1H NMR Data : Peaks at δ 0.78 (–CH₃), δ 3.57 (–CH₂–O), and δ 4.27 (–CH₂–O) .

- Comparison : Unlike the target compound, this derivative lacks the carboxamide group but demonstrates how substituents on the oxetane ring influence NMR chemical shifts.

Isoxazole Derivatives

- N-Methoxy-N,5-dimethylisoxazole-3-carboxamide (): Molecular Formula: C₇H₉N₂O₃. Key Features: Aromatic isoxazole ring with methyl and carboxamide groups. Synthesis: Prepared via coupling of 5-methylisoxazole-3-carboxylic acid with EDC/DMAP . 1H NMR: δ 2.4 (s, 3H, CH₃), δ 3.3 (s, 3H, OCH₃), δ 3.7 (s, 3H, NCH₃) .

Annulene Derivatives

- N-Methoxy-N,5-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxamide (): Molecular Formula: C₁₆H₁₉NO₂. Physical State: White solid (mp 68.0–69.0 °C). 1H NMR: δ 1.6–2.1 (annulene CH₂), δ 3.3 (OCH₃) . Comparison: The bulky annulene system likely reduces solubility but enhances rigidity for crystallographic studies .

Enamide Derivatives

- (E)-N-Methoxy-N,3-dimethylhept-2-enamide (): Molecular Formula: C₁₀H₁₇NO₂. Key Features: α,β-unsaturated (enamide) structure. 1H NMR: Characteristic olefinic protons (δ 5.5–6.5) and methoxy group (δ 3.3) . Comparison: The enamide’s conjugated system facilitates electrophilic additions, unlike the oxetane’s strain-driven reactivity .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Biological Activity

N-methoxy-N,3-dimethyloxetane-3-carboxamide (CAS No. 1803571-63-2) is a compound with notable biological activities, particularly in the fields of cancer research and enzyme inhibition. This article delves into its biological properties, including antiproliferative effects, enzyme inhibition, and antioxidant activity, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula and features an oxetane ring structure. Its unique configuration contributes to its biological activity, particularly as a potential therapeutic agent.

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound's efficacy was measured using the IC50 metric, which indicates the concentration required to inhibit cell growth by 50%.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

The compound showed selective toxicity towards MDA-MB-231 breast cancer cells with an IC50 of 10 µM, indicating its potential as a targeted therapeutic agent. Additionally, it demonstrated lower IC50 values against other cell lines, suggesting a broad spectrum of activity.

Enzyme Inhibition

This compound has also been evaluated for its inhibitory effects on various enzymes. Notably, it inhibits fatty acid synthase and esterase enzymes with remarkable potency.

Table 2: Enzyme Inhibition Data

These findings indicate that the compound may play a role in metabolic regulation and could be explored further for therapeutic applications in metabolic disorders.

Antioxidant Activity

The antioxidant capacity of this compound was assessed through various assays, demonstrating its ability to scavenge free radicals and reduce oxidative stress in cells.

Case Study: Antioxidant Effects in Tumor Cells

In a study involving HCT116 cells treated with tert-butyl hydroperoxide (TBHP), the compound exhibited significant protective effects against oxidative damage. The results indicated that it could enhance cellular antioxidant defenses when used in combination with known antioxidants like N-acetyl-L-cysteine (NAC) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-methoxy-N,3-dimethyloxetane-3-carboxamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via α,β-unsaturated Weinreb amide intermediates. A procedure analogous to the AH (asymmetric hydrogenation) of (E)-N-methoxy-N,2-dimethyl-3-phenylacrylamide involves catalytic hydrogenation using Rh(I) complexes with chiral ligands (e.g., (R)-DTBM-SEGPHOS) under H₂ pressure (50–100 psi). Reaction optimization should focus on solvent polarity (e.g., dichloromethane vs. methanol), catalyst loading (0.5–2 mol%), and temperature (25–40°C) to maximize enantiomeric excess (ee) .

- Key Parameters : Monitor reaction progress via TLC or HPLC, and characterize products using ¹H/¹³C NMR and HRMS.

Q. How can spectroscopic techniques confirm the structural integrity of This compound?

- Methodology :

- ¹H NMR : Identify the oxetane ring protons (δ 4.2–4.5 ppm, AB quartet) and N-methoxy group (δ 3.3–3.4 ppm, singlet).

- ¹³C NMR : Confirm the carboxamide carbonyl (δ 165–170 ppm) and oxetane carbons (δ 70–80 ppm).

- IR Spectroscopy : Detect C=O stretching (1650–1680 cm⁻¹) and ether C-O-C (1050–1150 cm⁻¹) .

- Validation : Compare data with structurally similar oxetane derivatives (e.g., N-(2-methoxybenzyl)oxetan-3-amine) .

Q. What safety protocols are critical when handling This compound in the laboratory?

- Precautions :

- Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact.

- Work under fume hoods to minimize inhalation risks.

- Store in sealed containers at 2–8°C, away from oxidizers .

- Emergency Measures : For spills, adsorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the oxetane ring in This compound with nucleophiles?

- Mechanistic Insight : The strained oxetane ring undergoes nucleophilic substitution at the β-carbon. Electron-withdrawing groups (e.g., carboxamide) increase electrophilicity, accelerating ring-opening. Steric hindrance from the 3-methyl group may direct nucleophiles (e.g., amines, thiols) to the less substituted position.

- Experimental Design : Compare reaction rates with primary vs. bulky secondary amines in polar aprotic solvents (e.g., DMF) using kinetic studies .

Q. What computational methods can predict the stereochemical outcomes of reactions involving This compound?

- Approach :

- DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to predict enantioselectivity in asymmetric hydrogenation.

- Molecular Docking : Simulate interactions between the compound and chiral catalysts (e.g., Rh-SEGPHOS complexes) to optimize ee .

- Validation : Correlate computational results with experimental ee values from HPLC chiral stationary phase analyses.

Q. How can contradictory NMR data for diastereomeric byproducts be resolved during synthesis?

- Case Study : In reactions with phenylglyoxal, diastereomers (e.g., 4,5-dihydroxy-3-methoxyimidazolidin-2-ones) may co-elute. Use:

- Trifluoroacetic Acid Treatment : Convert mixtures to pure N-methoxyhydantoins via acid-catalyzed rearrangement .

- Advanced Chromatography : Employ chiral columns or preparative HPLC with gradient elution (e.g., acetonitrile/water) for separation .

Q. What strategies optimize the catalytic hydrogenation of α,β-unsaturated precursors to This compound?

- Data-Driven Design :

| Catalyst | H₂ Pressure (psi) | ee (%) | Yield (%) |

|---|---|---|---|

| Rh-(R)-DTBM-SEGPHOS | 50 | 92 | 85 |

| Rh-(S)-BINAP | 100 | 78 | 70 |

- Key Factors : Higher H₂ pressure improves conversion but may reduce ee. Use chiral phosphine ligands to enhance stereocontrol .

Application-Oriented Questions

Q. How can This compound serve as a building block in medicinal chemistry?

- Functionalization :

- Oxidation : Convert the oxetane to a ketone using KMnO₄ for prodrug development.

- Reduction : Reduce the carboxamide to an amine (LiAlH₄) for bioactive analog synthesis .

- Case Study : Similar oxetane derivatives show antimicrobial activity, suggesting potential for structure-activity relationship (SAR) studies .

Q. What industrial applications exist for oxetane derivatives like This compound?

- Material Science : Incorporate into polymers for enhanced thermal stability (e.g., epoxy resins) .

- Agrochemicals : Explore as a precursor for herbicides, leveraging structural similarity to chlorbromuron (N-methoxy-N’-methylurea derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.